molecular formula C23H18N6O2S B2930657 3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine CAS No. 847245-99-2

3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine

Cat. No. B2930657
CAS RN: 847245-99-2
M. Wt: 442.5
InChI Key: BQBUSGQYLDUXNV-VULFUBBASA-N
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Description

The compound “3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a pyridinyl group, a pyrroloquinoxalinamine group, and a methylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the pyridinyl and methylphenyl groups) could contribute to the compound’s stability. The sulfonyl group could introduce polarity to the molecule, affecting its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions, while the pyridinyl group can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonyl group could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Reactivity and Synthesis

  • Acid-Catalyzed Cyclizations : N-Alkynylated sulfoximines, including structures related to the query compound, have been demonstrated to undergo acid-promoted cyclization processes under mild conditions. These reactions lead to the formation of sulfoximidoyl-functionalized naphtho[2,1-b]thiophenes or pyrrolo[1,2-a]quinolines in high yields, showcasing a pathway for synthesizing complex heterocyclic structures (Pirwerdjan, Becker, & Bolm, 2016).
  • Synthesis of Quinoxalines : The synthesis of 2,3-disubstituted quinoxalines, including pyrido[2,3-b]pyrazine derivatives, has been achieved under mild conditions using bismuth(III) triflate as a catalyst. This method highlights the versatility of quinoxaline derivatives synthesis, which can be applied to the compound of interest (Yadav, Reddy, Premalatha, & Shankar, 2008).

Application in Material Science

  • Synthesis of Ionic Liquids : A solvent-free method involving the aminolysis of 1,2-epoxides by 2-picolylamine, followed by intramolecular cyclization, has been developed. This method is crucial for synthesizing a new class of ionic liquids, suggesting potential applications of the query compound in creating environmentally friendly materials (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Mechanistic Insights

  • Insecticide Action : The sulfoximine group, as found in sulfoxaflor, exhibits significant insecticidal activity against a broad spectrum of sap-feeding insects. This class of compounds acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides. This information provides a basis for exploring the query compound's potential as an insecticidal agent (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).

Electrophysiological Effects

  • Dual Orexin Receptor Antagonism : Research into dual orexin receptor antagonists, such as almorexant, reveals their potential to promote sleep without disrupting sleep architecture. These findings suggest avenues for investigating the query compound's potential interactions with biological receptors and their implications for treating sleep disorders (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-15-6-4-8-17(12-15)32(30,31)21-20-23(28-19-10-3-2-9-18(19)27-20)29(22(21)24)26-14-16-7-5-11-25-13-16/h2-14H,24H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBUSGQYLDUXNV-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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